[(4-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(4-Bromo-2-methoxyphenyl)methylamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method is the bromination of 2-methoxybenzylamine, followed by methylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The reactions are usually carried out in solvents such as dichloromethane or acetonitrile, under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2-methoxyphenyl)methylamine hydrochloride may involve large-scale bromination and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The final product is typically purified through crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dehalogenated or demethylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, cyanide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or demethylated derivatives. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
(4-Bromo-2-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine: A psychoactive substance with similar structural features but different biological activities.
4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole: Another compound with a bromine and methoxy group, used in different chemical applications.
Uniqueness
(4-Bromo-2-methoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13BrClNO |
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Molecular Weight |
266.56 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-11-6-7-3-4-8(10)5-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
MPERCRAJNCOIAO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)OC.Cl |
Origin of Product |
United States |
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